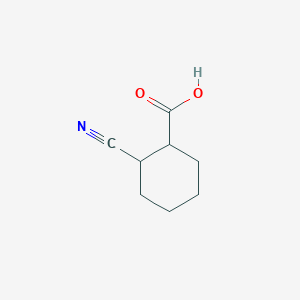
2-Cyanocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanocyclohexane-1-carboxylic acid (CCA) is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. CCA is an important intermediate in the synthesis of various bioactive compounds and is used in the pharmaceutical industry for the development of novel drugs.
作用機序
The mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid is not fully understood. However, it is believed that 2-Cyanocyclohexane-1-carboxylic acid exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, 2-Cyanocyclohexane-1-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Cyanocyclohexane-1-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Cyanocyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Cyanocyclohexane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-Cyanocyclohexane-1-carboxylic acid has been reported to have antimicrobial and antiviral activities.
実験室実験の利点と制限
The advantages of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its easy availability, low cost, and high purity. 2-Cyanocyclohexane-1-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, the limitations of using 2-Cyanocyclohexane-1-carboxylic acid in lab experiments include its low solubility in water and organic solvents, which can make it difficult to dissolve and handle. Additionally, 2-Cyanocyclohexane-1-carboxylic acid can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-Cyanocyclohexane-1-carboxylic acid. One potential direction is the synthesis of novel derivatives of 2-Cyanocyclohexane-1-carboxylic acid with improved biological activities. Another direction is the investigation of the mechanism of action of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives. Additionally, the potential use of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the treatment of various diseases, including cancer and viral infections, should be explored further. Finally, the development of new methods for the synthesis and purification of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives would be of great interest to the scientific community.
Conclusion:
In conclusion, 2-Cyanocyclohexane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its unique properties. 2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Cyanocyclohexane-1-carboxylic acid have been discussed in this paper. Further research is needed to fully understand the potential of 2-Cyanocyclohexane-1-carboxylic acid and its derivatives in the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-Cyanocyclohexane-1-carboxylic acid involves the reaction of cyclohexanone with malononitrile in the presence of sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, resulting in the formation of 2-Cyanocyclohexane-1-carboxylic acid. The purity of 2-Cyanocyclohexane-1-carboxylic acid can be improved by recrystallization using a suitable solvent.
科学的研究の応用
2-Cyanocyclohexane-1-carboxylic acid has been extensively studied for its biological activities and its potential use in drug development. 2-Cyanocyclohexane-1-carboxylic acid has been shown to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of various cancer cell lines and to induce apoptosis in cancer cells. 2-Cyanocyclohexane-1-carboxylic acid has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2).
特性
CAS番号 |
115720-23-5 |
|---|---|
製品名 |
2-Cyanocyclohexane-1-carboxylic acid |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
2-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-4H2,(H,10,11) |
InChIキー |
RTGNUEPVEHANTN-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C#N)C(=O)O |
正規SMILES |
C1CCC(C(C1)C#N)C(=O)O |
同義語 |
Cyclohexanecarboxylic acid, 2-cyano- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



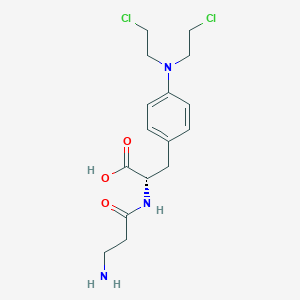
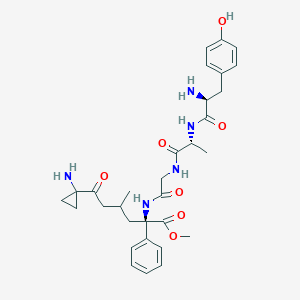
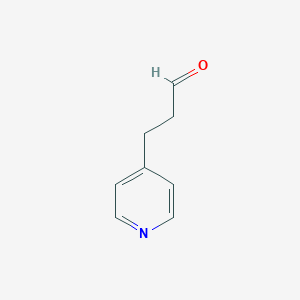
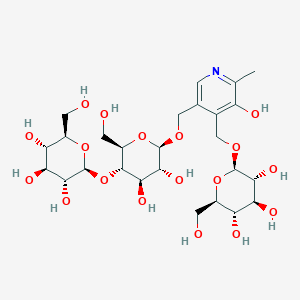
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
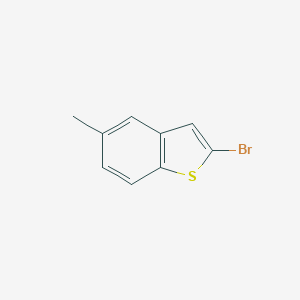
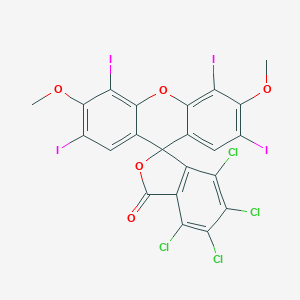
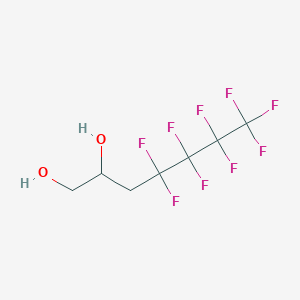
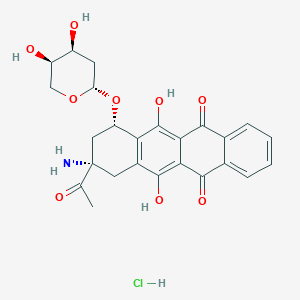
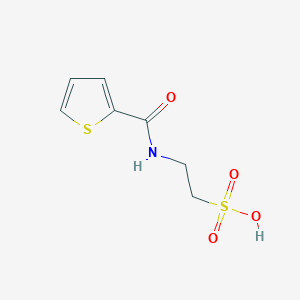

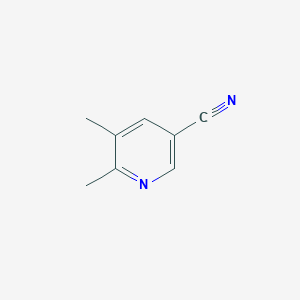
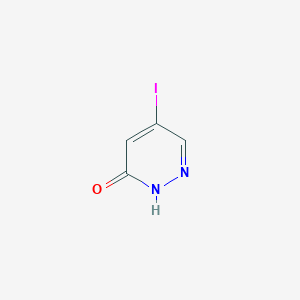
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)